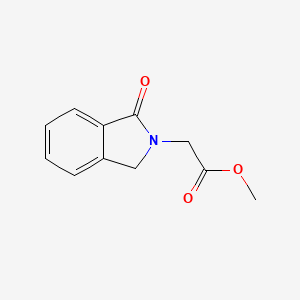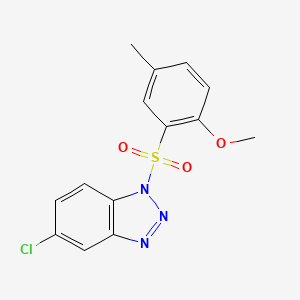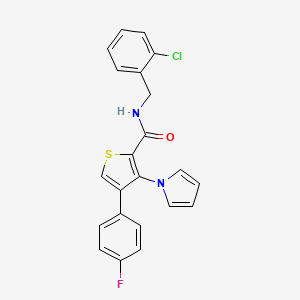![molecular formula C11H18N2O2 B2411460 N-{3-[(二甲氨基)亚甲基]-4-氧代环己基}乙酰胺 CAS No. 73983-59-2](/img/structure/B2411460.png)
N-{3-[(二甲氨基)亚甲基]-4-氧代环己基}乙酰胺
描述
N-{3-[(dimethylamino)methylene]-4-oxocyclohexyl}acetamide is a compound with a complex structure that includes a dimethylamino group, a methylene group, and an oxocyclohexyl group
科学研究应用
N-{3-[(dimethylamino)methylene]-4-oxocyclohexyl}acetamide has several scientific research applications:
准备方法
The synthesis of N-{3-[(dimethylamino)methylene]-4-oxocyclohexyl}acetamide can be achieved through several routes. One common method involves the reaction of dimethylformamide-dimethylacetal with a suitable cyclohexanone derivative . The reaction typically requires anhydrous conditions and a suitable solvent such as toluene or xylene. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
化学反应分析
N-{3-[(dimethylamino)methylene]-4-oxocyclohexyl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the dimethylamino group, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding carboxylic acid, while reduction may produce an alcohol derivative.
作用机制
The mechanism of action of N-{3-[(dimethylamino)methylene]-4-oxocyclohexyl}acetamide involves its interaction with various molecular targets. The dimethylamino group provides pH responsiveness, allowing the compound to change its properties in different environments . This makes it useful in drug delivery systems where controlled release is essential. The compound can also form complexes with nucleic acids, facilitating their delivery into cells .
相似化合物的比较
N-{3-[(dimethylamino)methylene]-4-oxocyclohexyl}acetamide can be compared with similar compounds such as:
N,N-dimethylaminoethyl methacrylate (DMAEMA): Both compounds have dimethylamino groups, but DMAEMA is more commonly used in polymer chemistry.
N,N-dimethyl enaminones: These compounds share the dimethylamino group and are used as building blocks for heterocyclic synthesis.
The uniqueness of N-{3-[(dimethylamino)methylene]-4-oxocyclohexyl}acetamide lies in its combination of functional groups, which provide a versatile platform for various applications in chemistry, biology, and medicine.
属性
IUPAC Name |
N-[(3E)-3-(dimethylaminomethylidene)-4-oxocyclohexyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-8(14)12-10-4-5-11(15)9(6-10)7-13(2)3/h7,10H,4-6H2,1-3H3,(H,12,14)/b9-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCUUMJCCCQVFF-VQHVLOKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC(=O)C(=CN(C)C)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1CCC(=O)/C(=C/N(C)C)/C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
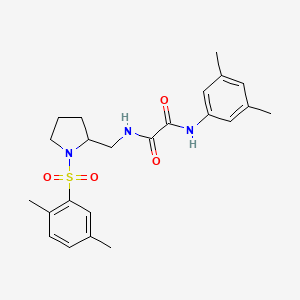
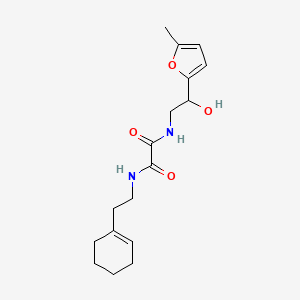
![Ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2411380.png)
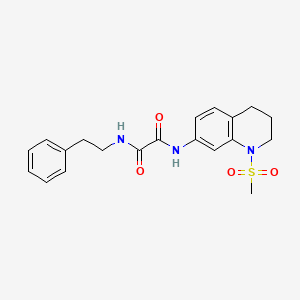
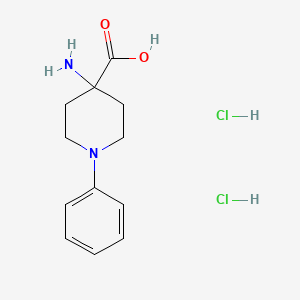

![5-{2-[4-(Difluoromethoxy)phenyl]ethyl}-5-methylimidazolidine-2,4-dione](/img/structure/B2411386.png)

![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B2411389.png)
